molecular formula C16H22FN3O5S B300436 ethyl 4-{[4-fluoro(methylsulfonyl)anilino]acetyl}-1-piperazinecarboxylate

ethyl 4-{[4-fluoro(methylsulfonyl)anilino]acetyl}-1-piperazinecarboxylate

Cat. No.: B300436
M. Wt: 387.4 g/mol
InChI Key: WMLSDFBKHXGBJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate is a complex organic compound with a molecular formula of C16H22FN3O5S and a molecular weight of 387.4 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[4-fluoro(methylsulfonyl)anilino]acetyl}-1-piperazinecarboxylate typically involves the reaction of 4-fluorobenzyl bromide with ethyl N-Boc-piperidine-4-carboxylate . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to reduce the fluorophenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the fluorophenyl group using reagents like sodium azide or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium azide in DMF or lithium aluminum hydride in ether.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced fluorophenyl derivatives.

    Substitution: Formation of substituted piperazine or fluorophenyl derivatives.

Scientific Research Applications

Ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-{[4-fluoro(methylsulfonyl)anilino]acetyl}-1-piperazinecarboxylate involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate can be compared with other similar compounds such as:

    Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate: Similar structure but lacks the methylsulfonyl group.

    4-{N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperazine-1-carboxylate: Similar structure but with different substituents on the phenyl ring.

The uniqueness of ethyl 4-{[4-fluoro(methylsulfonyl)anilino]acetyl}-1-piperazinecarboxylate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H22FN3O5S

Molecular Weight

387.4 g/mol

IUPAC Name

ethyl 4-[2-(4-fluoro-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H22FN3O5S/c1-3-25-16(22)19-10-8-18(9-11-19)15(21)12-20(26(2,23)24)14-6-4-13(17)5-7-14/h4-7H,3,8-12H2,1-2H3

InChI Key

WMLSDFBKHXGBJC-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C

Origin of Product

United States

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